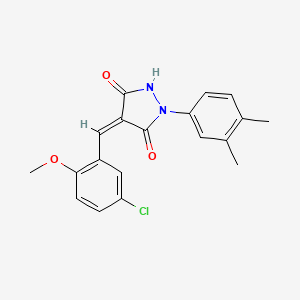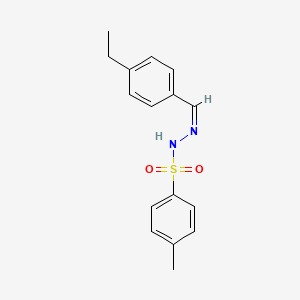
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
Übersicht
Beschreibung
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as DMP, is a synthetic compound that belongs to the class of pyranones. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-Hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is primarily involved in the synthesis of various derivatives. For instance, Arsen'eva and Arsen'ev (2008) explored the synthesis of derivatives in a new condensed system involving 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. They found that 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one reacts with arylidenemalononitriles to form condensed 2-amino-4H-pyrans. This study highlights the compound's role in forming spirocyclic 2-amino-4H-pyrans and 4-aminopyrimidine rings via sequential reactions (Arsen'eva & Arsen'ev, 2008).
Multicomponent Reaction Synthesis
In 2014, Bade and Vedula described a one-pot, two-step reaction to efficiently prepare derivatives of 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. This process involved benzopyran-substituted pyridinium ylides reacting with aromatic aldehydes and dimedone to yield 2,3-dihydrofurans. The significance of this research lies in its demonstration of an efficient method for creating complex organic structures from simpler compounds (Bade & Vedula, 2014).
Chemical Transformations and Properties
Tyvorskii and Bobrov (1998) conducted research on the chemical transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, synthesized from a compound similar to 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. Their study revealed that the methylation of this compound leads to a mix of N- and O-alkylation products, offering insight into the chemical behavior and potential applications of these compounds in organic synthesis (Tyvorskii & Bobrov, 1998).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications. For example, Shi et al. (2005) utilized a reaction involving 4-hydroxy-6-methylpyran-2-one, a compound similar to 2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, to produce 2-amino-4-aryl-4H,5H-pyrano[3,2-c]pyran-5-one derivatives. This process showcased an efficient route for synthesizing these derivatives in aqueous media, indicating the versatility of such compounds in organic chemical reactions (Shi et al., 2005).
Eigenschaften
IUPAC Name |
2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)oxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)4-14-7(13,3-5(6)12)8(9,10)11/h13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVICJVOGMJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CC1=O)(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5,5-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)


![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)

![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)